molecular formula C5H8N2OS B15092574 2-Amino-1-(thiazol-2-yl)ethanol

2-Amino-1-(thiazol-2-yl)ethanol

Cat. No.: B15092574
M. Wt: 144.20 g/mol
InChI Key: YITMIMFEDYPHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-1-(thiazol-2-yl)ethanol: is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2-Amino-1-(thiazol-2-yl)ethanol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidines.

    Substitution: Formation of various substituted thiazole derivatives.

Comparison with Similar Compounds

Uniqueness: 2-Amino-1-(thiazol-2-yl)ethanol is unique due to its specific combination of the thiazole ring with an amino and hydroxyl group, which enhances its solubility and reactivity. This unique structure allows it to participate in a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

2-amino-1-(1,3-thiazol-2-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c6-3-4(8)5-7-1-2-9-5/h1-2,4,8H,3,6H2

InChI Key

YITMIMFEDYPHGH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)C(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.